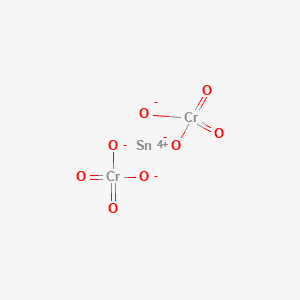

Tin(IV) chromate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10101-75-4 |

|---|---|

Molecular Formula |

Cr2O8Sn |

Molecular Weight |

350.70 g/mol |

IUPAC Name |

dioxido(dioxo)chromium;tin(4+) |

InChI |

InChI=1S/2Cr.8O.Sn/q;;;;;;4*-1;+4 |

InChI Key |

ZGOVTYBSJCHQFF-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Sn+4] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Hypothetical Synthesis of Tin(IV) Chromate from Stannic Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details a hypothetical synthesis protocol for tin(IV) chromate (B82759) from stannic chloride. Extensive literature searches did not yield a specific, established experimental procedure for this direct synthesis. The described methodology is based on general principles of inorganic precipitation reactions and should be regarded as a theoretical framework. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

Introduction

Tin(IV) chromate, with the chemical formula Sn(CrO4)2, is an inorganic compound of interest for its potential applications in various fields, including as a pigment, catalyst, and in the formulation of specialized materials.[1][2][3] This guide provides a theoretical framework for the synthesis of this compound via a precipitation reaction utilizing stannic chloride (tin(IV) chloride) and a soluble chromate salt as precursors.

Stannic chloride is a versatile Lewis acid and a common precursor in tin chemistry.[4][5][6] The synthesis route explored herein is a double displacement reaction, where the tin(IV) cation and chromate anions combine to form an insoluble salt that precipitates from the aqueous solution.[7]

Hypothetical Synthesis Pathway

The proposed synthesis involves the reaction of an aqueous solution of stannic chloride with an aqueous solution of a soluble chromate salt, such as potassium chromate (K2CrO4). The anticipated reaction is as follows:

SnCl4(aq) + 2K2CrO4(aq) → Sn(CrO4)2(s) + 4KCl(aq)

In this reaction, the insoluble this compound precipitates out of the solution, while potassium chloride remains dissolved.

Experimental Protocol (Hypothetical)

3.1. Materials and Reagents

-

Stannic chloride pentahydrate (SnCl4·5H2O)

-

Potassium chromate (K2CrO4)

-

Deionized water

-

Dilute nitric acid (for pH adjustment)

-

0.22 µm syringe filters

-

Glassware: beakers, graduated cylinders, magnetic stirrer and stir bars, Buchner funnel, vacuum flask

-

Filtration paper

-

Drying oven

3.2. Procedure

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of stannic chloride by dissolving the appropriate amount of stannic chloride pentahydrate in deionized water. Acidify the solution with a few drops of dilute nitric acid to prevent the hydrolysis of the tin(IV) salt.[8]

-

Prepare a 1.0 M solution of potassium chromate by dissolving the required mass of potassium chromate in deionized water.

-

-

Precipitation:

-

Place the stannic chloride solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the potassium chromate solution dropwise to the stannic chloride solution. A precipitate of this compound is expected to form immediately.

-

Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) at room temperature to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Isolate the precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, such as potassium chloride.

-

Perform a final wash with a small amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone) to aid in drying.

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or drying dish.

-

Dry the product in a drying oven at a low temperature (e.g., 60-80 °C) to a constant weight.

-

3.3. Characterization

The identity and purity of the synthesized this compound would require characterization by standard analytical techniques, such as:

-

X-ray Diffraction (XRD) to confirm the crystal structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic vibrational modes.

-

Energy-Dispersive X-ray Spectroscopy (EDS) to determine the elemental composition.

-

Thermogravimetric Analysis (TGA) to assess thermal stability and hydration state.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Volume of 0.5 M SnCl4 solution | 100 mL |

| Moles of SnCl4 | 0.05 mol |

| Volume of 1.0 M K2CrO4 solution | 100 mL |

| Moles of K2CrO4 | 0.10 mol |

| Reaction Conditions | |

| Reaction Temperature | 25 °C |

| Reaction Time | 2 hours |

| Product | |

| Theoretical Yield of Sn(CrO4)2 | 17.5 g |

| Actual Yield of Sn(CrO4)2 | 15.8 g |

| Calculated Yield | |

| Percentage Yield | 90.3% |

Visual Representations

References

- 1. This compound | Cr2O8Sn | CID 61472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. ltschem.com [ltschem.com]

- 4. nbinno.com [nbinno.com]

- 5. Tin(IV) chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: Preparation of Tin(IV) Chromate Nanoparticles

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it has been determined that there are currently no established, peer-reviewed, and detailed experimental protocols specifically for the synthesis of Tin(IV) chromate (B82759) (Sn(CrO4)2) nanoparticles. While Tin(IV) chromate is a known chemical compound, its synthesis in nanoparticle form is not documented in the accessible scientific domain.

In the spirit of providing accurate and actionable scientific information, this guide will instead focus on a closely related and highly relevant area: the preparation of chromate-doped tin oxide (Cr-doped SnO2) nanoparticles and a general overview of synthetic methodologies applicable to chromate-based nanomaterials. This approach will provide valuable insights and practical methodologies for researchers working with tin and chromate-based nanomaterials.

We will explore common synthesis techniques such as co-precipitation, sol-gel, and hydrothermal methods, which are frequently employed for the synthesis of both tin oxide and other metal chromate nanoparticles. By understanding these methods, researchers can develop a foundational approach for the potential synthesis of novel chromate-based nanoparticles.

Introduction to Chromate-Based and Tin-Based Nanoparticles

Nanotechnology has garnered significant interest in various scientific fields, including medicine and drug delivery.[1] Metal and metal oxide nanoparticles are of particular importance due to their unique physicochemical properties at the nanoscale. Tin oxide (SnO2) nanoparticles, for instance, are widely studied for their applications in gas sensors, photocatalysis, and as transparent conducting electrodes.[2][3] Chromate-containing materials have applications as pigments, corrosion inhibitors, and in catalysis.[4][5] The combination of these elements at the nanoscale is a promising area of research.

This guide provides a technical overview of established methods for synthesizing chromate-doped tin oxide nanoparticles and other relevant chromate nanomaterials, offering a foundational understanding for researchers in this field.

Synthesis Methodologies for Chromate-Doped Tin Oxide Nanoparticles

The synthesis of chromate-doped tin oxide nanoparticles can be achieved through various wet-chemical methods. The choice of method can significantly influence the size, morphology, and properties of the resulting nanoparticles.[6]

Co-Precipitation Method

Co-precipitation is a straightforward and widely used technique for synthesizing multicomponent oxide nanoparticles.[7] It involves the simultaneous precipitation of the tin and chromium precursors from a solution by adding a precipitating agent.

Experimental Protocol: Co-precipitation Synthesis of Cr-doped SnO2 Nanoparticles

-

Precursor Solution Preparation:

-

A precursor solution of tin(IV) chloride pentahydrate (SnCl4·5H2O) is prepared in deionized water.

-

A separate aqueous solution of a chromium salt, such as chromium(III) nitrate (B79036) nonahydrate (Cr(NO3)3·9H2O), is prepared. The molar ratio of Cr to Sn is adjusted to achieve the desired doping concentration.

-

-

Precipitation:

-

The chromium nitrate solution is added to the tin chloride solution under vigorous stirring to ensure a homogeneous mixture.

-

A precipitating agent, such as a dilute ammonium (B1175870) hydroxide (B78521) (NH4OH) solution, is added dropwise to the mixed precursor solution until a pH of approximately 8-10 is reached, leading to the formation of a precipitate.

-

-

Aging and Washing:

-

The resulting precipitate is aged for a period, typically a few hours, to allow for complete precipitation and particle growth.

-

The precipitate is then washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products. Centrifugation is typically used to separate the precipitate after each washing step.

-

-

Drying and Calcination:

-

The washed precipitate is dried in an oven at a temperature of around 80-100 °C for several hours to remove the solvent.

-

The dried powder is then calcined in a furnace at a specific temperature (e.g., 400-600 °C) for a few hours. Calcination is a critical step for the formation of the crystalline Cr-doped SnO2 nanoparticles.

-

Caption: General workflow for sol-gel synthesis of Cr-doped SnO2 nanoparticles.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. This method is particularly useful for synthesizing crystalline nanoparticles directly from the solution. [6] Experimental Protocol: Hydrothermal Synthesis of Cr-doped SnO2 Nanoparticles

-

Precursor Solution:

-

Aqueous solutions of a tin salt (e.g., SnCl4·5H2O) and a chromium salt (e.g., CrCl3·6H2O) are mixed in the desired molar ratio.

-

-

Hydrothermal Reaction:

-

The precursor solution is transferred to a Teflon-lined stainless-steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 12-24 hours).

-

-

Product Recovery and Purification:

-

After the reaction, the autoclave is cooled down to room temperature.

-

The resulting product is collected, washed several times with deionized water and ethanol, and then dried.

-

Characterization of Nanoparticles

The synthesized nanoparticles need to be thoroughly characterized to understand their physical and chemical properties.

| Characterization Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and average crystallite size. |

| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology. |

| Scanning Electron Microscopy (SEM) | Surface morphology and agglomeration of nanoparticles. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and confirmation of chromium doping. |

| UV-Visible Spectroscopy | Optical properties and band gap energy. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups on the nanoparticle surface. |

Potential Applications in Drug Development

Metal and metal oxide nanoparticles are being explored for various applications in drug delivery and therapy. [1]

-

Drug Delivery Vehicles: The high surface area-to-volume ratio of nanoparticles allows for the loading of therapeutic agents. Surface functionalization can enable targeted delivery to specific cells or tissues.

-

Bioimaging: Some nanoparticles exhibit fluorescent properties or can be functionalized with imaging agents for diagnostic purposes.

-

Antimicrobial Agents: Certain metal oxide nanoparticles have shown inherent antimicrobial activity, which is a promising area of research for combating drug-resistant bacteria.

Signaling Pathway Implication in Nanoparticle Cytotoxicity

Caption: A simplified pathway showing nanoparticle-induced oxidative stress leading to apoptosis.

Conclusion and Future Directions

While the direct synthesis of this compound nanoparticles remains an unexplored area, the methodologies for preparing chromate-doped tin oxide nanoparticles are well-established. The co-precipitation, sol-gel, and hydrothermal methods offer robust platforms for the synthesis of these materials with tunable properties. Further research into the specific synthesis conditions for this compound nanoparticles could open up new avenues for their application in catalysis, drug delivery, and other biomedical fields. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to build upon in this exciting area of nanomaterial science.

References

An In-depth Technical Guide to the Crystal Structure Determination of Tin(IV) Chromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, albeit currently hypothetical, approach to the synthesis and definitive crystal structure determination of tin(IV) chromate (B82759), Sn(CrO₄)₂. To date, a detailed crystallographic analysis of this inorganic compound is not publicly available in crystallographic databases. This document serves as a roadmap for researchers aiming to elucidate its three-dimensional atomic arrangement. The protocols described herein cover aqueous precipitation synthesis, single-crystal X-ray diffraction (SC-XRD) for structural solution, and powder X-ray diffraction (PXRD) for bulk sample verification. The successful application of these methodologies would provide critical data, including lattice parameters, space group, and atomic coordinates, thereby filling a notable gap in the structural chemistry of tin compounds.

Introduction

Tin(IV) chromate, with the chemical formula Sn(CrO₄)₂, is an inorganic salt formed from the tin(IV) cation (Sn⁴⁺) and the chromate anion (CrO₄²⁻)[1][2][3]. While its existence and basic chemical properties are known, a detailed understanding of its solid-state structure remains elusive. The arrangement of atoms in a crystal lattice is fundamental to determining a material's physical and chemical properties, such as its stability, reactivity, and potential applications in areas like catalysis or materials science.

The determination of a crystal structure provides invaluable insights into bond lengths, bond angles, coordination environments, and intermolecular interactions. This guide presents a standardized, rigorous workflow for the complete structural characterization of Sn(CrO₄)₂.

Physicochemical Properties of Sn(CrO₄)₂

A summary of the known and calculated properties of this compound is presented in Table 1. This data serves as a baseline for the material that will be synthesized and analyzed.

| Property | Value | Reference |

| Chemical Formula | Sn(CrO₄)₂ | [4] |

| Molecular Weight | 350.70 g/mol | [4][5] |

| CAS Number | 10101-75-4 | [5] |

| Elemental Composition | Sn: 33.85%, Cr: 29.65%, O: 36.50% | [4] |

| Synonyms | Stannic chromate, Tin chromate | [5] |

Table 1: Known Physicochemical Properties of this compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and crystallographic analysis of Sn(CrO₄)₂.

Synthesis of this compound Crystals

The synthesis of high-quality single crystals is the most critical and often the most challenging step in crystal structure determination[6]. An aqueous precipitation method is proposed, which is a common technique for preparing insoluble salts.

Materials:

-

Tin(IV) chloride (SnCl₄), anhydrous

-

Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)

-

Deionized water

-

Hydrochloric acid (HCl), dilute (for pH adjustment)

-

Ethanol (B145695) and acetone (B3395972) (for washing)

Procedure:

-

Preparation of Precursor Solutions:

-

Prepare a 0.1 M solution of tin(IV) chloride in deionized water. A small amount of dilute HCl may be added to prevent the hydrolysis of Sn⁴⁺.

-

Prepare a 0.2 M solution of potassium chromate in deionized water.

-

-

Precipitation:

-

Slowly add the potassium chromate solution dropwise to the tin(IV) chloride solution with constant stirring at room temperature. The expected reaction is: SnCl₄(aq) + 2K₂CrO₄(aq) → Sn(CrO₄)₂(s) + 4KCl(aq)

-

A precipitate of this compound should form.

-

-

Crystal Growth (Hypothetical):

-

To encourage the growth of single crystals suitable for SC-XRD, the precipitation can be slowed down using techniques such as gel diffusion or slow evaporation. For gel diffusion, the two reactant solutions would be allowed to slowly diffuse towards each other through a silica (B1680970) gel matrix.

-

-

Isolation and Purification:

-

The precipitate is collected by vacuum filtration.

-

The collected solid is washed sequentially with deionized water (to remove soluble byproducts like KCl), followed by ethanol and acetone to facilitate drying.

-

The purified Sn(CrO₄)₂ powder is dried in a desiccator.

-

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid[6].

Instrumentation:

-

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

Procedure:

-

Crystal Selection and Mounting:

-

A suitable single crystal (typically < 0.5 mm in all dimensions) is identified under a polarizing microscope.

-

The crystal is mounted on a goniometer head using a cryoloop and cryoprotectant (e.g., paratone-N oil).

-

-

Data Collection:

-

The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

A preliminary screening is performed to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Sn and Cr).

-

Subsequent difference Fourier maps are used to locate the lighter oxygen atoms.

-

-

Structure Refinement:

-

The atomic positions, site occupancy factors, and displacement parameters are refined using a full-matrix least-squares method.

-

The final refined structure is validated using metrics such as R-factors and goodness-of-fit.

-

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk synthesized sample and to serve as a fingerprint for the material.

Instrumentation:

-

A powder X-ray diffractometer with a Bragg-Brentano geometry.

Procedure:

-

Sample Preparation:

-

A small amount of the dried Sn(CrO₄)₂ powder is gently ground to ensure a random orientation of the crystallites.

-

The powder is packed into a sample holder.

-

-

Data Collection:

-

The sample is scanned over a range of 2θ angles (e.g., 5° to 80°) using monochromatic X-rays.

-

-

Data Analysis:

-

The resulting diffractogram (intensity vs. 2θ) is compared with a theoretical pattern calculated from the single-crystal structure data to confirm the identity and purity of the bulk sample.

-

Data Presentation

Upon successful completion of the experimental work, the crystallographic data for Sn(CrO₄)₂ would be summarized as shown in the hypothetical tables below.

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | e.g., 90 |

| β (°) | To be determined |

| γ (°) | e.g., 90 |

| Volume (ų) | To be determined |

| Z (formula units/cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

Table 2: Hypothetical Crystallographic Data for Sn(CrO₄)₂.

| Atom | Wyckoff Position | x | y | z |

| Sn1 | e.g., 2a | e.g., 0 | e.g., 0 | e.g., 0 |

| Cr1 | e.g., 4e | To be determined | To be determined | To be determined |

| O1 | e.g., 4e | To be determined | To be determined | To be determined |

| O2 | e.g., 4e | To be determined | To be determined | To be determined |

| O3 | e.g., 4e | To be determined | To be determined | To be determined |

| O4 | e.g., 4e | To be determined | To be determined | To be determined |

Table 3: Hypothetical Fractional Atomic Coordinates for Sn(CrO₄)₂.

Visualizations

Diagrams are essential for illustrating the logical flow of the experimental process.

Figure 1: Experimental Workflow for the Determination of the Crystal Structure of Sn(CrO₄)₂.

Conclusion

This technical guide provides a detailed, systematic protocol for the determination of the crystal structure of this compound. Although no published structure currently exists, the methodologies outlined—from synthesis to single-crystal and powder X-ray diffraction—represent a robust and standard approach in solid-state chemistry. The successful execution of these experiments would yield the first definitive crystal structure of Sn(CrO₄)₂, providing crucial data for the materials science and chemistry communities and enabling a deeper understanding of its properties.

References

- 1. brainly.com [brainly.com]

- 2. Solved: What is the formula for this compound? a. Sn(CrO_4)_4 b. Sn_2(CrO_4)_2 c. Sn_2(CrO_4)_4 [Chemistry] [gauthmath.com]

- 3. brainly.com [brainly.com]

- 4. webqc.org [webqc.org]

- 5. This compound | Cr2O8Sn | CID 61472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the X-ray Diffraction Analysis of Tin(IV) Chromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the X-ray diffraction (XRD) analysis of Tin(IV) chromate (B82759) (Sn(CrO₄)₂). Due to the limited availability of specific experimental data in publicly accessible literature for this compound, this document focuses on outlining a robust procedural framework. It is designed to guide researchers in the synthesis, characterization, and structural analysis of Tin(IV) chromate or analogous inorganic compounds. The guide details hypothetical experimental protocols, data presentation formats, and the logical workflows required for such an investigation.

Introduction

This compound, with the chemical formula Sn(CrO₄)₂, is an inorganic compound of interest for its potential applications in various fields, including catalysis, pigment production, and as a precursor in materials synthesis. X-ray diffraction (XRD) is a powerful non-destructive technique that provides detailed information about the crystallographic structure, phase purity, and physical properties of crystalline materials. This guide presents a generalized yet detailed approach to the XRD analysis of this compound, from material synthesis to data interpretation.

Synthesis of this compound

Proposed Experimental Protocol: Precipitation Method

This protocol describes a hypothetical synthesis of this compound powder suitable for XRD analysis.

Materials:

-

Tin(IV) chloride (SnCl₄)

-

Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)

-

Deionized water

-

Hydrochloric acid (HCl, dilute)

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Precursor Solutions:

-

Prepare a 0.1 M solution of Tin(IV) chloride in dilute hydrochloric acid to prevent hydrolysis.

-

Prepare a 0.2 M solution of potassium chromate in deionized water.

-

-

Precipitation:

-

Slowly add the potassium chromate solution dropwise to the Tin(IV) chloride solution with constant stirring. The addition of the chromate solution should be carried out at a controlled rate to promote the formation of well-defined crystals.

-

A precipitate of this compound is expected to form according to the following reaction: Sn⁴⁺(aq) + 2CrO₄²⁻(aq) → Sn(CrO₄)₂(s)

-

-

Washing and Filtration:

-

After complete addition of the chromate solution, continue stirring the mixture for a designated period (e.g., 1 hour) to ensure complete precipitation.

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.

-

Wash the collected precipitate multiple times with deionized water to remove any soluble impurities, followed by a final wash with a suitable organic solvent (e.g., ethanol) to facilitate drying.

-

-

Drying:

-

Carefully transfer the washed precipitate to a watch glass or petri dish.

-

Dry the sample in a drying oven at a relatively low temperature (e.g., 80-100 °C) to avoid any thermal decomposition. The final product should be a fine, crystalline powder.

-

X-ray Diffraction Analysis

The synthesized this compound powder is now ready for XRD analysis to determine its structural properties.

Experimental Protocol: Powder X-ray Diffraction

Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

The diffractometer should be well-calibrated with a standard reference material (e.g., silicon).

Sample Preparation:

-

Grind the dried this compound powder gently in an agate mortar to ensure a fine and uniform particle size. This minimizes preferred orientation effects in the XRD pattern.

-

Mount the powdered sample onto a sample holder. Ensure a flat and densely packed surface to maximize the diffracted X-ray signal.

Data Acquisition:

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters for data collection. A typical scan might involve:

-

2θ Range: 10° to 80°

-

Step Size: 0.02°

-

Dwell Time: 1-2 seconds per step

-

Data Presentation and Interpretation

The output of the XRD experiment is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). From this plot, key information can be extracted and tabulated.

Hypothetical XRD Data for this compound

The following table represents a hypothetical set of powder XRD data for a crystalline this compound sample. This data would be used to identify the crystal structure and calculate lattice parameters.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 26.5 | 3.36 | 100 |

| 33.8 | 2.65 | 85 |

| 37.9 | 2.37 | 40 |

| 47.8 | 1.90 | 60 |

| 51.7 | 1.77 | 35 |

| 54.5 | 1.68 | 50 |

| 62.3 | 1.49 | 25 |

| 64.5 | 1.44 | 30 |

| 73.1 | 1.29 | 20 |

Note: This data is for illustrative purposes only and does not represent experimentally verified values for this compound.

Data Analysis:

-

Phase Identification: The obtained diffraction pattern would be compared with standard diffraction databases (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) to confirm the phase purity of the synthesized this compound.

-

Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (Kλ) / (βcosθ) Where:

-

D is the mean crystallite size.

-

K is the Scherrer constant (typically ~0.9).

-

λ is the X-ray wavelength.

-

β is the full width at half maximum (FWHM) of the diffraction peak.

-

θ is the Bragg angle.

-

-

Lattice Parameter Refinement: By indexing the diffraction peaks (assigning Miller indices, hkl), the lattice parameters of the unit cell can be calculated and refined using appropriate software. This would reveal the crystal system (e.g., cubic, tetragonal, orthorhombic) of this compound.

Visualization of Experimental Workflow

The logical flow of the synthesis and analysis process can be visualized to provide a clear overview of the experimental procedure.

Caption: Experimental workflow for the synthesis and XRD analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive, albeit generalized, protocol for the X-ray diffraction analysis of this compound. It provides researchers with a structured methodology for the synthesis of the material, preparation for XRD analysis, and the subsequent data acquisition and interpretation steps. The provided workflows and data table templates serve as a practical framework for conducting and reporting such research. While specific experimental data for this compound remains elusive in the current literature, the procedures detailed herein are fundamentally sound and applicable to the characterization of this and other novel inorganic crystalline materials. Future experimental work is required to establish a definitive and validated set of crystallographic data for this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Stannic Chromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannic chromate (B82759), with the chemical formula Sn(CrO₄)₂, is an inorganic compound that has found applications primarily as a pigment in the ceramics and glass industries.[1][2] Its distinct brownish-yellow crystalline nature lends color to porcelain and glazes.[1][2] Despite its niche applications, a comprehensive understanding of its physical and chemical properties is crucial for its safe handling, application, and for exploring potential new uses in various scientific and industrial fields. This technical guide provides a detailed overview of the known physical and chemical characteristics of stannic chromate, including available data on its synthesis, reactivity, and analytical procedures.

Physical Properties

Stannic chromate is a brownish-yellow crystalline powder.[3] A summary of its key physical properties is presented in the table below. It is important to note that detailed experimental data for some properties, such as its crystal structure and precise solubility, are not widely available in published literature.

| Property | Value | Reference(s) |

| Chemical Formula | Sn(CrO₄)₂ | [4][5] |

| Molecular Weight | 350.70 g/mol | [4] |

| Appearance | Brownish-yellow crystalline powder | [3] |

| CAS Number | 10101-75-4 | [4][5] |

| Solubility in Water | Slightly soluble | [1] |

| Melting Point | Decomposes on heating | |

| Boiling Point | Not applicable | |

| Density | Data not available | |

| Crystal Structure | Data not available |

Chemical Properties

Stannic chromate is a salt of tin in its +4 oxidation state and chromic acid. The chromate anion (CrO₄²⁻) is a moderately strong oxidizing agent.[6] The chemical behavior of stannic chromate is largely dictated by the properties of the stannic (Sn⁴⁺) and chromate (CrO₄²⁻) ions.

Reactivity

Detailed experimental studies on the reactivity of isolated stannic chromate are scarce. However, based on the general chemistry of stannic compounds and chromates, the following reactivity can be inferred:

-

Hydrolysis: Stannic salts are known to undergo hydrolysis in aqueous solutions, a reaction that is influenced by pH.

-

Reaction with Acids: It is anticipated that stannic chromate will react with strong acids. For instance, in the presence of hydrochloric acid, it is likely to form stannic chloride and chromic acid or dichromate ions, depending on the acid concentration. The chromate ion is known to convert to the dichromate ion (Cr₂O₇²⁻) in acidic conditions.

-

Reaction with Bases: In alkaline solutions, stannic chromate is expected to react to form stannates and maintain the chromate ion.

-

Redox Reactions: The chromate ion in stannic chromate is a potential oxidizing agent. Reactions of potassium dichromate with reducing agents like stannous chloride (SnCl₂) in acidic media are well-documented, resulting in the formation of Cr³⁺ and Sn⁴⁺ ions.[7]

Thermal Decomposition

While a specific decomposition temperature is not well-documented, it is known that stannic chromate decomposes upon heating. The products of thermal decomposition have not been definitively characterized in the available literature.

Experimental Protocols

Synthesis of Stannic Chromate (Proposed)

A potential route for the synthesis of stannic chromate could involve a precipitation reaction between a soluble stannic salt and a soluble chromate salt. A hypothetical experimental workflow is presented below.

Caption: A proposed workflow for the synthesis of stannic chromate.

Methodology:

-

Preparation of Reactant Solutions: Prepare an aqueous solution of a soluble stannic salt, such as stannic chloride (SnCl₄). Separately, prepare an aqueous solution of a soluble chromate salt, like potassium chromate (K₂CrO₄).

-

Precipitation: Slowly add the potassium chromate solution to the stannic chloride solution with constant stirring. A precipitate of stannic chromate should form. The reaction can be represented as: SnCl₄(aq) + 2K₂CrO₄(aq) → Sn(CrO₄)₂(s) + 4KCl(aq)

-

Filtration and Washing: The precipitate is then separated from the solution by filtration. The collected solid should be washed with deionized water to remove any soluble impurities, such as potassium chloride.

-

Drying: The washed precipitate is then dried, for instance, in a desiccator or a low-temperature oven, to obtain the final stannic chromate product.

Analytical Determination of Tin and Chromate (General Approach)

The quantitative analysis of stannic chromate would involve the determination of both tin and chromate content.

1. Determination of Tin:

A common method for the determination of tin in a sample is through volumetric analysis.[8][9][10]

Methodology:

-

Sample Dissolution: Dissolve a known weight of the stannic chromate sample in a suitable acid, such as hydrochloric acid.

-

Reduction of Tin(IV) to Tin(II): The Sn⁴⁺ ions in the solution need to be reduced to Sn²⁺ ions. This can be achieved using a reducing agent like metallic iron or aluminum powder.

-

Titration: The resulting Sn²⁺ solution is then titrated with a standard solution of an oxidizing agent, such as potassium iodate (B108269) (KIO₃) or iodine (I₂), using a suitable indicator (e.g., starch for iodine titration) to determine the endpoint.

Caption: General workflow for the volumetric determination of tin.

2. Determination of Chromate:

Chromate concentration can be determined using spectrophotometry.[11][12][13][14]

Methodology:

-

Sample Preparation: Dissolve a known weight of the stannic chromate sample in a suitable solvent to release the chromate ions.

-

Complexation: The chromate ions are reacted with a specific colorimetric reagent, such as 1,5-diphenylcarbazide, in an acidic solution to form a colored complex.

-

Spectrophotometric Measurement: The absorbance of the colored solution is measured at a specific wavelength using a spectrophotometer.

-

Quantification: The concentration of chromate is determined by comparing the absorbance of the sample to a calibration curve prepared from standard chromate solutions.

Caption: General workflow for the spectrophotometric determination of chromate.

Safety and Handling

Stannic chromate should be handled with care due to the toxicity of chromium(VI) compounds, which are known to be carcinogenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Conclusion

Stannic chromate is a compound with specific industrial applications, particularly as a pigment. While its basic physical and chemical properties are known, there is a notable lack of in-depth, publicly available experimental data regarding its synthesis, crystal structure, and detailed reactivity. The proposed experimental protocols in this guide are based on general chemical principles and provide a starting point for researchers interested in working with this compound. Further research is needed to fully characterize stannic chromate and potentially expand its applications.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Sciencemadness Discussion Board - Synthesis of Potassium chromate and dichromate from Chromic oxide - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Tin (IV) Chromate, Sn(CrO4)2 [asia.matweb.com]

- 4. Tin(IV) chromate | Cr2O8Sn | CID 61472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. americanelements.com [americanelements.com]

- 7. K2Cr2O7 + 3 SnCl2 + 14 HCl → 3 SnCl4 + 2 CrCl3 + 2 KCl + 7 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 8. Volumetric analysis of stannous and total tin in acid-soluble tin compounds - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. journal.ubb.ac.id [journal.ubb.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 12. jeest.ub.ac.id [jeest.ub.ac.id]

- 13. researchgate.net [researchgate.net]

- 14. A Novel, Simple, and Reliable Spectrophotometric Determination of Total Hexavalent Chromium by Complexation with a New Reagent of Thiazole Linked to 2H-Chromen-2-One - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Tin(IV) Chromate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Organic Solvent Solubility

The solubility of a compound dictates its behavior in various chemical and biological systems. For drug development professionals, understanding the solubility of a substance like Tin(IV) chromate (B82759) in organic solvents is paramount for:

-

Formulation Development: Selecting appropriate solvent systems for drug delivery.

-

Purification Processes: Designing effective crystallization and extraction procedures.

-

Toxicology Studies: Preparing solutions for in vitro and in vivo testing.

-

Chemical Reactions: Determining suitable reaction media for synthesis and modification.

Given the limited publicly available data on the solubility of Tin(IV) chromate in organic media, a standardized approach to its determination is essential for generating reliable and comparable results across different laboratories.

Quantitative Solubility Data: A Call for Investigation

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of this compound in common organic solvents. This absence of information necessitates a proactive approach by researchers to experimentally determine these values. To facilitate this, the following sections provide a detailed experimental protocol.

Table 1: Solubility of this compound in Organic Solvents (Data to be Determined)

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Reference |

| e.g., Ethanol | Alcohol | 25 | TBD | TBD | Shake-Flask | [Your Study] |

| e.g., Acetone | Ketone | 25 | TBD | TBD | Shake-Flask | [Your Study] |

| e.g., Toluene | Aromatic Hydrocarbon | 25 | TBD | TBD | Shake-Flask | [Your Study] |

| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | TBD | TBD | Shake-Flask | [Your Study] |

| e.g., Diethyl Ether | Ether | 25 | TBD | TBD | Shake-Flask | [Your Study] |

| e.g., Dimethyl Sulfoxide | Sulfoxide | 25 | TBD | TBD | Shake-Flask | [Your Study] |

TBD: To Be Determined

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[1] It involves agitating an excess amount of the solid with the solvent until equilibrium is reached, followed by the analysis of the solute concentration in the saturated solution.

Materials and Apparatus

-

Solute: High-purity this compound (Sn(CrO₄)₂)

-

Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane, hexane, dimethylformamide, dimethyl sulfoxide).

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Screw-capped vials or flasks of appropriate volume.

-

Syringe filters (e.g., 0.45 µm pore size, compatible with the organic solvent).

-

Volumetric flasks and pipettes.

-

A suitable analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectrometer (AAS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)).

-

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring that a solid phase will remain after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the samples at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.[1]

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

Analytical Methods for Concentration Determination

The choice of analytical method will depend on the properties of this compound and the solvent used. Potential methods include:

-

UV-Vis Spectrophotometry: If this compound exhibits a characteristic absorbance in the UV-Vis spectrum, a calibration curve can be prepared to determine its concentration.

-

High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method with a suitable detector (e.g., UV-Vis or Diode Array Detector) can be developed for the separation and quantification of the chromate anion or a tin-containing species.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Techniques: These methods are highly sensitive for determining the concentration of tin in the solution.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in organic solvents.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Future Directions

The solubility of this compound in organic solvents remains a critical yet under-reported parameter. This technical guide provides a robust framework for researchers to systematically and accurately determine this data using the well-established shake-flask method. The generation of a comprehensive solubility profile for this compound across a diverse range of organic solvents will be invaluable for its potential applications in pharmaceuticals, materials science, and chemical synthesis. It is our hope that this guide will stimulate further research in this area, leading to a publicly available and reliable dataset that will benefit the broader scientific community.

References

An In-depth Technical Guide to the Thermal Decomposition of Tin(IV) Chromate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tin(IV) chromate (B82759) is an inorganic compound with the chemical formula Sn(CrO₄)₂. While its applications are not widely documented, the thermal behavior of metal chromates and tin compounds is of significant interest in materials science, catalysis, and chemical synthesis. Understanding the thermal decomposition of Tin(IV) chromate is crucial for its safe handling at elevated temperatures and for predicting the nature of the resulting materials, which are likely to be mixed metal oxides with potential catalytic or electronic properties.

This technical guide provides a projected pathway for the thermal decomposition of this compound, including the anticipated intermediate and final products. It also outlines standard experimental protocols used to investigate such decomposition processes and presents the theoretical data in a structured format.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a multi-step process involving redox reactions. The chromate ion (CrO₄²⁻), containing chromium in the +6 oxidation state, is expected to be the primary reactive species at lower temperatures, while the tin(IV) cation (Sn⁴⁺) is likely to remain in its oxidation state, forming the highly stable tin(IV) oxide.

The overall proposed decomposition reaction is:

2 Sn(CrO₄)₂ (s) → 2 SnO₂ (s) + 2 Cr₂O₃ (s) + 3 O₂ (g)

This reaction is likely to proceed through several intermediate steps, as detailed below.

Initial Decomposition

Upon heating, this compound is expected to first decompose to form tin(IV) oxide, chromium(VI) oxide, and oxygen. Chromium(VI) oxide is unstable and readily decomposes at temperatures above 197°C.

Sn(CrO₄)₂ (s) → SnO₂ (s) + 2 CrO₃ (s) + O₂ (g)

Decomposition of Chromium(VI) Oxide

The chromium(VI) oxide formed in the initial step will further decompose at elevated temperatures. The decomposition of CrO₃ can proceed through intermediate chromium oxides before forming the stable chromium(III) oxide.

4 CrO₃ (s) → 2 Cr₂O₅ (s) + O₂ (g)

Followed by:

2 Cr₂O₅ (s) → 2 Cr₂O₃ (s) + 2 O₂ (g)

Alternatively, a direct decomposition to chromium(III) oxide is also reported:

4 CrO₃ (s) → 2 Cr₂O₃ (s) + 3 O₂ (g)

Final Products

The final solid products at high temperatures are expected to be a mixture of the thermodynamically stable oxides: tin(IV) oxide (SnO₂) and chromium(III) oxide (Cr₂O₃). Gaseous oxygen is the other major product.

Quantitative Data (Theoretical)

The following table summarizes the projected quantitative data for the thermal decomposition of this compound based on the proposed pathway. The temperature ranges are estimates based on the known decomposition of related compounds.

| Decomposition Stage | Proposed Temperature Range (°C) | Theoretical Mass Loss (%) | Gaseous Products | Solid Residue |

| Stage 1 | 200 - 400 | ~9.1 | O₂ | SnO₂, CrO₃ |

| Stage 2 | 400 - 600 | ~13.7 (cumulative) | O₂ | SnO₂, Cr₂O₃ |

| Overall | > 600 | ~13.7 | O₂ | SnO₂, Cr₂O₃ |

Note: The mass loss is calculated based on the stoichiometry of the proposed overall reaction.

Experimental Protocols

To experimentally validate the proposed thermal decomposition pathway of this compound, a combination of thermoanalytical and spectroscopic techniques would be employed.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the temperature ranges of decomposition and identify the evolved gaseous products.

Methodology:

-

A small, accurately weighed sample (5-10 mg) of this compound is placed in an alumina (B75360) or platinum crucible.

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., inert gas like nitrogen or argon, or an oxidative atmosphere like air).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The evolved gases from the TGA are simultaneously introduced into a mass spectrometer to identify the gaseous decomposition products by their mass-to-charge ratio.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal events (endothermic or exothermic) associated with decomposition.

Methodology:

-

A sample of this compound and a thermally inert reference material are placed in separate crucibles in a DTA or DSC instrument.

-

Both the sample and the reference are heated at a constant rate.

-

The temperature difference between the sample and the reference is measured (DTA), or the heat flow required to maintain the sample at the same temperature as the reference is measured (DSC).

-

Endothermic or exothermic peaks indicate phase transitions or decomposition events.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues at different decomposition stages.

Methodology:

-

Samples of this compound are heated to various temperatures corresponding to the observed decomposition stages in the TGA.

-

The heated samples are cooled to room temperature.

-

The solid residues are analyzed using a powder X-ray diffractometer.

-

The resulting diffraction patterns are compared with standard diffraction data (e.g., from the ICDD database) to identify the crystalline phases present.

Mandatory Visualizations

Molecular formula and CAS number for Tin(IV) chromate.

An In-depth Technical Guide to Tin(IV) Chromate (B82759)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tin(IV) chromate, a chemical compound with limited direct research but significant implications derived from its constituent parts: tin(IV) and chromate ions. Due to the sparse availability of specific data for this compound, this document synthesizes information from related tin(IV) compounds and chromates to offer insights into its potential properties, synthesis, biological activities, and toxicological profile. This guide is intended for researchers, scientists, and professionals in drug development who may encounter or consider this compound in their work.

Chemical Identity

This compound is an inorganic compound with the molecular formula Sn(CrO₄)₂.[1][2] It is also known by other names such as stannic chromate and tin chromate (Sn(CrO4)2).[3]

Molecular Formula and CAS Number

A summary of the key identifiers for this compound is provided in the table below.

| Identifier | Value | Reference |

| Molecular Formula | Cr₂O₈Sn or Sn(CrO₄)₂ | [3] |

| CAS Number | 10101-75-4 | [3] |

| Molecular Weight | 350.70 g/mol | [3] |

| IUPAC Name | bis(dioxido(dioxo)chromium);tin(4+) | [3] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 350.70 g/mol | PubChem[3] |

| Physical Description | Brown-Yellow Crystalline Powder | MatWeb[4] |

| Solubility | Data not available |

Synthesis and Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not well-documented in scientific literature. However, general methods for the preparation of other Tin(IV) compounds, such as Tin(IV) iodide and Tin(IV) sulfides, can provide a conceptual basis for its synthesis. A plausible route could involve a precipitation reaction between a soluble Tin(IV) salt (e.g., Tin(IV) chloride) and a soluble chromate salt (e.g., potassium chromate) in an aqueous solution.

General Protocol for Synthesis of Tin(IV) Halides (as an example)

The synthesis of Tin(IV) iodide can be achieved via a simple reflux reaction. This process can be conceptually adapted for other tin compounds.

Materials:

-

Tin metal (Sn)

-

Iodine (I₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

Combine tin and iodine in a round-bottom flask with dichloromethane as a solvent.

-

Heat the mixture to reflux.

-

Continue the reaction until the iodine color dissipates, indicating the formation of Tin(IV) iodide.

-

After cooling, the product can be isolated by filtration and washed with a cold solvent.

Caption: Conceptual workflow for the synthesis of Tin(IV) compounds.

Biological Activity and Potential Applications

While there is no specific data on the biological activity of this compound, the activities of organotin(IV) compounds and chromates are well-studied.

Tin(IV) Compounds

Organotin(IV) compounds have garnered significant interest for their potential applications in drug development, particularly as anticancer agents.[5] They are known to exhibit a range of biological activities, including:

-

Antitumor Activity: Many organotin(IV) compounds have shown potent cytotoxic effects against various cancer cell lines.[5] Their mechanism of action is thought to involve interaction with DNA and inhibition of enzymes like thioredoxin reductase.

-

Antimicrobial and Antifungal Activity: Certain organotin(IV) complexes have demonstrated efficacy as antimicrobial and antifungal agents.[5]

-

Anti-inflammatory Action: Some tin compounds have been investigated for their anti-inflammatory properties.[6]

The biological activity of organotin(IV) compounds is influenced by the nature of the organic groups attached to the tin atom.

Chromates

Chromate (CrO₄²⁻) is the anion of chromic acid and is a known oxidizing agent.[7] The toxicity of chromates is a significant concern, as they are classified as carcinogens.

Signaling Pathways

Specific signaling pathways affected by this compound have not been elucidated. However, research on organotin compounds suggests they can induce cell death through apoptosis via the mitochondrial intrinsic pathway and cause cell cycle arrest.[5] Tin compounds can also impact cellular immune systems by affecting phospholipid metabolism and impairing the function of the Golgi apparatus and endoplasmic reticulum.[6]

Caption: Generalized signaling pathway of Tin(IV) compounds in cells.

Toxicology

The toxicological profile of this compound is not specifically documented. However, based on its components, significant toxicity is expected.

-

Tin Compounds: While metallic tin has low toxicity, organotin compounds can be highly toxic, causing neurotoxic and immunotoxic effects.[8]

-

Chromates: Insoluble chromates are considered to have low acute dermal toxicity but can be carcinogenic.[9]

Conclusion

This compound remains a poorly characterized compound. Its potential properties and biological activities can only be inferred from the broader classes of tin(IV) compounds and chromates. While tin(IV) compounds show promise in medicinal chemistry, the inherent toxicity of the chromate ion would be a major concern for any therapeutic application. Further research is required to determine the specific characteristics and potential applications of this compound. Researchers should exercise extreme caution when handling this compound due to the predicted toxicity of both its cationic and anionic components.

References

- 1. brainly.com [brainly.com]

- 2. gauthmath.com [gauthmath.com]

- 3. This compound | Cr2O8Sn | CID 61472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tin (IV) Chromate, Sn(CrO4)2 [asia.matweb.com]

- 5. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Biological activity of tin and immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromate (CrO4)- Structure, Properties, & Uses | Turito [turito.com]

- 8. Journal articles: 'Tin(II) and tin(IV)' – Grafiati [grafiati.com]

- 9. Science made alive: Chemistry/Experiments [woelen.homescience.net]

Spectroscopic Characterization of Tin(IV) Chromate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Tin(IV) chromate (B82759) (Sn(CrO4)2). Due to a lack of extensive published data on pure Tin(IV) chromate, this document synthesizes information from related compounds and general spectroscopic principles to present a predictive analysis. It includes detailed experimental protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Powder X-ray Diffraction (XRD), and Thermal Analysis (TGA/DSC). Predicted quantitative data is summarized in structured tables to serve as a reference for researchers. Additionally, logical workflows for synthesis and analysis are visualized using Graphviz diagrams. This guide is intended to be a foundational resource for professionals working with or developing materials containing this compound.

Introduction

This compound, with the chemical formula Sn(CrO4)2, is an inorganic compound of interest in various fields, including materials science and potentially as a precursor in catalyst development. A thorough understanding of its physicochemical properties is crucial for its application and for ensuring safety and efficacy in any related processes. Spectroscopic characterization provides essential information about its chemical structure, purity, crystalline nature, and thermal stability. This guide outlines the standard spectroscopic techniques for a comprehensive analysis of this compound powder.

Synthesis of this compound

A plausible route for the synthesis of this compound is through a precipitation reaction. This involves the reaction of a soluble Tin(IV) salt with a soluble chromate salt in an aqueous solution.

Proposed Synthesis Workflow:

Spectroscopic Characterization

A multi-technique approach is essential for a thorough characterization of this compound. The following sections detail the experimental protocols and expected results for key spectroscopic methods.

Analytical Workflow:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, this technique is crucial for confirming the presence of the chromate anion (CrO₄²⁻) and the Sn-O bond.

Experimental Protocol:

-

Sample Preparation: The KBr pellet method is commonly used for solid inorganic samples.[1][2][3]

-

Thoroughly grind 1-2 mg of the this compound powder with approximately 200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Place the this compound-KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Predicted FTIR Data:

The FTIR spectrum of this compound is expected to be dominated by the vibrational modes of the chromate ion.

| Predicted Peak Position (cm⁻¹) | Assignment | Reference |

| ~850-950 | Asymmetric stretching of Cr-O in CrO₄²⁻ | [4][5][6] |

| ~830-870 | Symmetric stretching of Cr-O in CrO₄²⁻ | [4][6] |

| ~500-600 | Sn-O stretching vibrations | |

| Below 450 | O-Cr-O bending modes | [5] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a compound. For this compound, the spectrum will be characteristic of the chromate anion.

Experimental Protocol:

-

Sample Preparation: For solid samples, diffuse reflectance spectroscopy is a suitable method.[7]

-

The this compound powder is placed in a sample holder designed for diffuse reflectance measurements.

-

A non-absorbing, highly reflective material like barium sulfate (B86663) (BaSO₄) or a calibrated white standard is used as a reference.

-

-

Data Acquisition:

-

Record a baseline spectrum using the reference material.

-

Acquire the diffuse reflectance spectrum of the this compound powder, typically over a wavelength range of 200-800 nm.

-

The reflectance data can be converted to absorbance using the Kubelka-Munk function.

-

Predicted UV-Vis Data:

The UV-Vis spectrum of chromate solutions typically shows two main absorption bands.[8][9][10][11] The exact position of these bands in the solid state may vary.

| Predicted Absorbance Maximum (nm) | Electronic Transition | Reference |

| ~260-280 | Charge transfer band of CrO₄²⁻ | [9][10] |

| ~360-380 | Charge transfer band of CrO₄²⁻ | [8][10] |

Powder X-ray Diffraction (XRD)

Powder XRD is a powerful technique for determining the crystalline structure, phase purity, and crystallite size of a material.[12][13][14][15]

Experimental Protocol:

-

Sample Preparation:

-

Finely grind the this compound powder to ensure a random orientation of the crystallites.

-

Mount the powder onto a sample holder, ensuring a flat, level surface.

-

-

Data Acquisition:

-

Place the sample holder in the X-ray diffractometer.

-

Scan the sample over a range of 2θ angles (e.g., 10-80°) using a monochromatic X-ray source (commonly Cu Kα radiation).

-

The diffraction pattern is recorded as intensity versus 2θ.

-

Predicted XRD Data:

Without experimental data, specific 2θ values cannot be provided. However, a crystalline sample of this compound is expected to produce a distinct diffraction pattern with sharp peaks. The positions and intensities of these peaks can be used to determine the unit cell parameters and crystal system. Amorphous materials will show a broad halo instead of sharp peaks.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| Predicted | Predicted | Predicted |

| ... | ... | ... |

This table would be populated with experimental data.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.[16][17][18][19] These techniques provide information about thermal stability, decomposition, and phase transitions.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound powder (typically 5-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).

-

-

Data Acquisition:

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a desired temperature range (e.g., room temperature to 1000 °C).

-

Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

Predicted Thermal Analysis Data:

The thermal decomposition of this compound is expected to involve the loss of oxygen and the formation of tin and chromium oxides. The exact decomposition pathway and temperatures would need to be determined experimentally.

| Temperature Range (°C) | Mass Loss (%) | DSC Event (Endo/Exo) | Probable Process | Reference (for similar compounds) |

| > 400 | Predicted | Endothermic/Exothermic | Decomposition of chromate to chromium oxide and release of oxygen | [20][21] |

| Final Residue | Predicted | - | Formation of SnO₂ and Cr₂O₃ | [20][21] |

Conclusion

The spectroscopic characterization of this compound is essential for understanding its fundamental properties. This guide provides a framework for conducting such an analysis using FTIR, UV-Vis, XRD, and TGA/DSC techniques. While the presented spectral data is predictive due to the limited availability of experimental reports on pure this compound, the detailed protocols and expected trends serve as a valuable starting point for researchers. Experimental verification of these predictions will be crucial for establishing a definitive spectroscopic profile of this compound.

References

- 1. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. research.tees.ac.uk [research.tees.ac.uk]

- 5. In situ ATR-FTIR investigation and theoretical calculation of the interactions of chromate and citrate on the surface of haematite (α-Fe 2 O 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04587E [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct spectrophotometric analysis of Cr(VI) using a liquid waveguide capillary cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 10. amecj.com [amecj.com]

- 11. researchgate.net [researchgate.net]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

- 13. mcgill.ca [mcgill.ca]

- 14. mse.washington.edu [mse.washington.edu]

- 15. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 19. tainstruments.com [tainstruments.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tin(IV) Chromate as a Catalyst in Baeyer-Villiger Oxidation

Disclaimer: Extensive literature searches did not yield specific examples of Tin(IV) chromate (B82759) being used as a catalyst for Baeyer-Villiger oxidation. The following application notes and protocols are therefore presented as a guide for researchers and scientists interested in exploring the potential of Tin(IV) chromate in this context. The information is based on the well-established principles of the Baeyer-Villiger oxidation and the known catalytic activity of other tin-based compounds. All protocols are generalized and would require optimization for specific substrates and reaction conditions.

Introduction to Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction in organic synthesis that converts ketones to esters, or cyclic ketones to lactones, through the insertion of an oxygen atom adjacent to the carbonyl group.[1][2][3] This transformation is typically achieved using peroxyacids or peroxides as the oxidant.[1][2] The reaction proceeds via the "Criegee intermediate," and the migratory aptitude of the substituents on the ketone determines the regioselectivity of the oxygen insertion.[3][4][5] Generally, the group that can better stabilize a positive charge will preferentially migrate. The accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3][5]

Tin-Based Catalysts in Baeyer-Villiger Oxidation

While information on this compound is scarce, various other tin-containing materials have been successfully employed as catalysts for the Baeyer-Villiger oxidation, often in conjunction with hydrogen peroxide as a green oxidant.[6][7] Heterogeneous tin catalysts, such as Sn-beta zeolite and Sn-MCM-41, are particularly noteworthy due to their high catalytic activity, selectivity, and reusability.[6][8] The Lewis acidic nature of the tin centers is believed to activate the carbonyl group of the ketone, facilitating the nucleophilic attack by the peroxide.[7][9]

Advantages of Tin-Based Catalysts:

-

High Activity and Selectivity: Tin-based catalysts have demonstrated high conversion rates and selectivity for the desired ester or lactone products.[8]

-

Use of Green Oxidants: They are often effective with environmentally benign oxidants like hydrogen peroxide.[7]

-

Heterogeneous Nature: Solid tin-based catalysts can be easily recovered and reused, simplifying product purification and reducing waste.[6][10]

Data Presentation: Performance of Tin-Based Catalysts

The following tables summarize the performance of various tin-based catalysts in the Baeyer-Villiger oxidation of different substrates, providing a benchmark for potential studies with this compound.

Table 1: Baeyer-Villiger Oxidation of Cyclic Ketones with Tin-Based Catalysts

| Catalyst | Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Sn-beta zeolite | Cyclohexanone | H₂O₂ | 70 | 15 | >99 | >99 (ε-caprolactone) | [7] |

| Sn-MCM-41 | 2-Adamantanone | H₂O₂ | 90 | 24 | ~95 | >99 | [7] |

| Sn-Silica Pillared | Norcamphor | H₂O₂ | - | 8 | 36 | >99 | [11] |

| Sn(OTf)₂ | 2-Adamantanone | H₂O₂ | 70 | 0.5 | >99 | >99 | [7] |

Table 2: Baeyer-Villiger Oxidation of Aromatic Ketones with Tin Beta Zeolite

| Substrate | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4'-Methoxyacetophenone | H₂O₂ | - | - | 81 | [12] |

| Acetophenone | H₂O₂ | - | - | 50 | [12] |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the investigation of this compound as a catalyst in the Baeyer-Villiger oxidation.

Catalyst Preparation (Hypothetical for this compound)

This is a speculative protocol as no specific synthesis for catalytic this compound was found.

A potential route for synthesizing a supported this compound catalyst could involve the impregnation of a high-surface-area support (e.g., silica (B1680970) gel, alumina, or zeolite) with a solution of a Tin(IV) salt (e.g., SnCl₄) followed by treatment with a chromate source (e.g., K₂CrO₄ or CrO₃). Subsequent calcination under controlled conditions would be necessary to form the active catalytic species. Characterization of the resulting material would be crucial to confirm the presence and nature of this compound.

General Protocol for Baeyer-Villiger Oxidation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone substrate (1 mmol), the this compound catalyst (e.g., 1-10 mol%), and a suitable solvent (e.g., 1,4-dioxane, acetonitrile, or toluene; 10 mL).

-

Addition of Oxidant: While stirring the mixture, slowly add the oxidant (e.g., 30% aqueous hydrogen peroxide, 1.5-3 mmol) dropwise.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-90 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

-

Work-up: After completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Catalyst Recovery: If a heterogeneous catalyst is used, it can be recovered by filtration. The recovered catalyst should be washed with a suitable solvent and dried before reuse.

-

Product Isolation: The filtrate can be quenched with a reducing agent (e.g., saturated aqueous sodium thiosulfate) to destroy any excess peroxide. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[4] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[4]

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure ester or lactone.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of the Baeyer-Villiger Oxidation.

References

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 3. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Reaction Mechanics & Example of Baeyer−Villiger Oxidation [pw.live]

- 6. alfachemic.com [alfachemic.com]

- 7. mdpi.com [mdpi.com]

- 8. Sn-zeolite beta as a heterogeneous chemoselective catalyst for Baeyer-Villiger oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Baeyer–Villiger Oxidation of Cyclic Ketones by Using Tin–Silica Pillared Catalysts [zenodo.org]

- 12. Regioselective Baeyer–Villiger oxidation of lignin model compounds with tin beta zeolite catalyst and hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Catalytic Activity of Tin(IV) Chromate in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of compounds, including active pharmaceutical ingredients, prodrugs, and various specialty chemicals. Solid acid catalysts have garnered significant attention as environmentally benign and reusable alternatives to traditional homogeneous catalysts. This document provides detailed application notes and proposed experimental protocols for the use of Tin(IV) chromate (B82759) as a potential solid acid catalyst in esterification reactions. While direct literature on the catalytic use of Tin(IV) chromate in esterification is limited, its properties as a tetravalent metal salt suggest its potential as a solid acid catalyst. The following protocols are therefore proposed based on established methodologies for other solid tin-based and mixed-metal oxide catalysts.

Introduction to Tin-Based Solid Acid Catalysis in Esterification

Solid acid catalysts offer several advantages over homogeneous catalysts like sulfuric acid, including ease of separation from the reaction mixture, reusability, reduced corrosion, and minimized environmental impact. Tin-based materials, such as tin oxides (SnO₂) and sulfated tin oxides, have demonstrated notable catalytic activity in esterification reactions. The Lewis acidity of the tin(IV) center is considered a key factor in its catalytic performance, facilitating the activation of the carboxylic acid for nucleophilic attack by the alcohol.